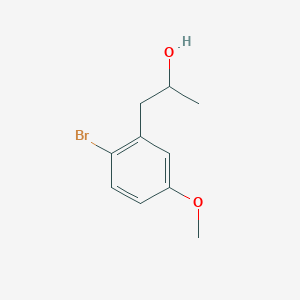
1-(2-Bromo-5-methoxyphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-5-methoxyphenyl)propan-2-ol is an organic compound that belongs to the class of brominated phenylpropanols It is characterized by the presence of a bromine atom at the 2-position and a methoxy group at the 5-position of the phenyl ring, with a propanol side chain attached to the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-methoxyphenyl)propan-2-ol typically involves the bromination of a methoxy-substituted phenylpropanol precursor. One common method is the bromination of 1-(5-methoxyphenyl)propan-2-ol using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization, distillation, and chromatography may be employed to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-5-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of 1-(2-Bromo-5-methoxyphenyl)propan-2-one.
Reduction: Formation of 1-(5-Methoxyphenyl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-5-methoxyphenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-5-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The hydroxyl group on the propanol side chain can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)propan-2-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(2-Bromo-4-methoxyphenyl)propan-2-ol: Similar structure but with the bromine atom at a different position, leading to variations in chemical behavior.
1-(2-Bromo-5-methoxyphenyl)ethanol: Shorter side chain, which can affect its physical and chemical properties
Uniqueness
1-(2-Bromo-5-methoxyphenyl)propan-2-ol is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring, combined with the propanol side chain. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H13BrO2 |
|---|---|
Peso molecular |
245.11 g/mol |
Nombre IUPAC |
1-(2-bromo-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13BrO2/c1-7(12)5-8-6-9(13-2)3-4-10(8)11/h3-4,6-7,12H,5H2,1-2H3 |
Clave InChI |
RRSKOMCYTAKPBF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C(C=CC(=C1)OC)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


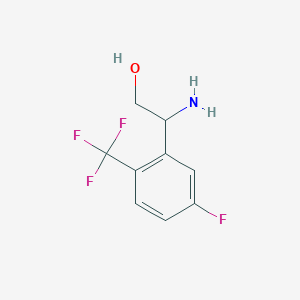
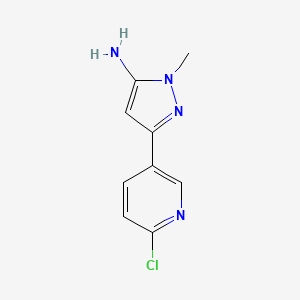
![N-[(1S)-3-amino-1-{[(1S,2R)-1-{[(1S)-3-amino-1-{[(3S,6S,9S,12S,15R,18R,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-21-yl]carbamoyl}propyl]carbamoyl}-2-hydroxypropyl]carbamoyl}propyl]-6-methyloctanamide](/img/structure/B13609616.png)




![4-[4-(methylsulfanyl)phenyl]-1H-imidazole](/img/structure/B13609644.png)
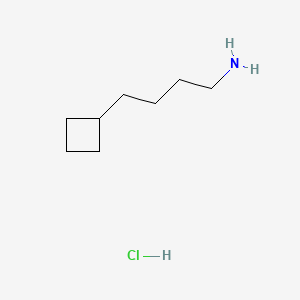
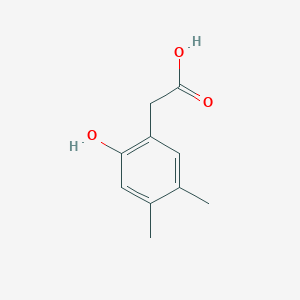


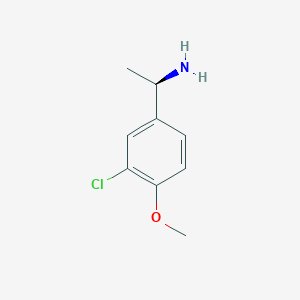
![4-[4-(Propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13609704.png)
